SKLB188
Description
Properties
IUPAC Name |
Unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SKLB188; SKLB-188; SKLB 188. |
Origin of Product |
United States |
Scientific Research Applications
Cancer Therapy
Head and Neck Squamous Cell Carcinoma (HNSCC)
Research has shown that SKLB188 significantly inhibits the growth of HNSCC cells both in vitro and in vivo. In a study involving FaDu xenograft mouse models, this compound exhibited a dose-dependent reduction in tumor growth without notable toxicity to the host .
Table 1: In Vitro and In Vivo Effects of this compound on HNSCC
| Parameter | In Vitro Effect | In Vivo Effect |
|---|---|---|
| Cell Proliferation | Decreased viability (IC50 = 5 nM) | Tumor volume reduction |
| Apoptosis | Induced caspase activation | Minimal toxicity observed |
| Cell Cycle Arrest | Upregulation of p21, p27 | Reduced phosphorylation of Rb |
Targeted Therapy Development
This compound represents a promising candidate for targeted therapy against EGFR-driven tumors. Its specificity towards EGFR signaling pathways may lead to fewer side effects compared to traditional chemotherapy agents. The compound's efficacy in inhibiting downstream signaling pathways such as MEK/Erk and Akt/mTOR further supports its potential as a targeted therapeutic agent .
Case Study 1: Efficacy in HNSCC Models
In a controlled study, researchers treated FaDu cells with varying concentrations of this compound over 72 hours. Results indicated a significant decrease in cell viability and an increase in apoptotic markers compared to untreated controls. Additionally, tumor-bearing mice treated with this compound showed substantial tumor shrinkage compared to those receiving standard treatments .
Case Study 2: Molecular Profiling
Molecular docking studies revealed that this compound binds effectively to the kinase domain of EGFR, suggesting a strong affinity and potential for competitive inhibition. This interaction was confirmed through biochemical assays that demonstrated reduced phosphorylation of EGFR and its downstream effectors .
Comparison with Similar Compounds
In Vitro Activity and Selectivity
SKLB188 demonstrates superior potency compared to the first-generation EGFR tyrosine kinase inhibitor (TKI) Iressa (Gefitinib) . Key findings include:
*Typical IC₅₀ for Iressa against EGFR in literature.
- Mechanistic Superiority : At 0.1 µM, this compound fully inhibits EGFR phosphorylation and downstream effectors (MEK1/2, Erk1/2, Akt, S6K1), whereas Iressa requires 0.5 µM for equivalent effects .
- Kinase Selectivity : this compound targets multiple RTKs (e.g., Abl, Flt1, PDGFR) at 10 µM, suggesting broader pathway inhibition, though it retains higher selectivity than Iressa in key assays .
In Vivo Efficacy
In FaDu xenograft models, this compound outperforms Iressa at comparable doses:
| Parameter | This compound (50 mg/kg) | Iressa (12.5 mg/kg) | |
|---|---|---|---|
| Tumor Growth Inhibition | 102.2% | 78.3% | |
| Tumor Weight Reduction | Significant | Significant | |
| Toxicity | Mild weight loss | No toxicity observed |
This compound also reduces microvessel density (CD31 staining) and enhances apoptosis (TUNEL-positive cells) more effectively than Iressa .
Activity Against Mutant EGFR
Unlike Iressa, which primarily targets wild-type EGFR, this compound inhibits both wild-type and mutant EGFR variants, including L858R, T790M, and T790M/L858R .
Apoptosis Induction
This compound uniquely downregulates survivin and Mcl-1 while upregulating BAD, leading to caspase-3 activation and PARP cleavage. In contrast, Iressa’s apoptotic effects are less pronounced, as it primarily induces cytostasis .
Key Advantages and Limitations
- Advantages :
- Limitations: Potential off-target effects due to multi-kinase activity. Higher doses (50 mg/kg) cause mild toxicity in vivo .
Preparation Methods
Kinase Profiling and Selectivity Assays
Eurofins Pharma Discovery Services conducted radiometric kinase assays , confirming this compound’s inhibition of recombinant human EGFR with an IC50 of 5 nM . At 10 μM, the compound showed >90% inhibition against EGFR while maintaining minimal off-target activity (<20% inhibition) across a panel of 50 kinases, underscoring its selectivity.
Structural Confirmation via Molecular Docking
Computational modeling revealed that this compound binds the EGFR kinase domain through:
-
Hydrogen bonds with residue M793.
-
Hydrophobic interactions with residues L718, V726, and A743.
These interactions stabilize the inactive conformation of EGFR, preventing autophosphorylation and downstream signaling.
Pharmacological Formulation for In Vivo Studies
For preclinical testing in FaDu xenograft models, this compound was formulated in 25% PEG400 + 5% DMSO (v/v) in deionized water. Oral administration at 12.5–50 mg/kg once daily achieved dose-dependent tumor growth suppression, with no significant body weight loss observed.
Comparative Analysis with First-Generation EGFR Inhibitors
This compound’s efficacy surpasses gefitinib (Iressa) in HNSCC models, attributed to its dual blockade of EGFR-Erk1/2 signaling and induction of caspase-dependent apoptosis . Mechanistically, this compound downregulates survivin and Mcl-1 while upregulating pro-apoptotic DR4/5 receptors, circumventing resistance pathways common to earlier EGFR inhibitors .
Q & A
Q. How can multi-omics approaches enhance understanding of this compound resistance mechanisms?
- Methodological Answer : Perform RNA-seq and proteomics on resistant vs. sensitive cell lines. Use pathway enrichment tools (e.g., GSEA, STRING) to identify upregulated survival pathways. Validate candidates via siRNA knockdown and rescue experiments. Deposit omics data in public repositories (e.g., GEO, PRIDE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
